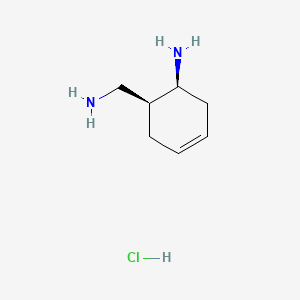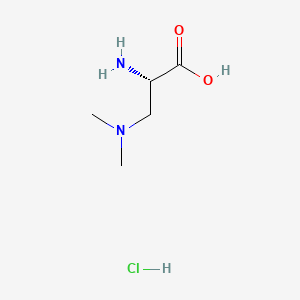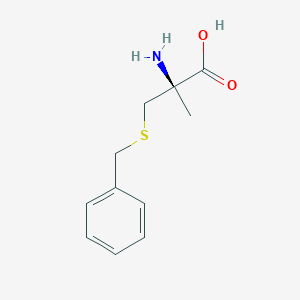
(2R)-2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a benzylsulfanyl group, and a methyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-alanine and benzyl mercaptan.
Protection of Amino Group: The amino group of L-alanine is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.
Formation of Thioether: The protected L-alanine is then reacted with benzyl mercaptan in the presence of a coupling reagent like DCC (dicyclohexylcarbodiimide) to form the thioether linkage.
Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like alkyl halides, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-(methylthio)-2-methylpropanoic acid: Similar structure but with a methylthio group instead of a benzylsulfanyl group.
(2R)-2-amino-3-(ethylsulfanyl)-2-methylpropanoic acid: Similar structure but with an ethylsulfanyl group instead of a benzylsulfanyl group.
(2R)-2-amino-3-(phenylsulfanyl)-2-methylpropanoic acid: Similar structure but with a phenylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness
(2R)-2-amino-3-(benzylsulfanyl)-2-methylpropanoic acid is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(2R)-2-amino-3-benzylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO2S/c1-11(12,10(13)14)8-15-7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14)/t11-/m0/s1 |
InChI Key |
GPRLUSIRSONVHX-NSHDSACASA-N |
Isomeric SMILES |
C[C@](CSCC1=CC=CC=C1)(C(=O)O)N |
Canonical SMILES |
CC(CSCC1=CC=CC=C1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11749725.png)
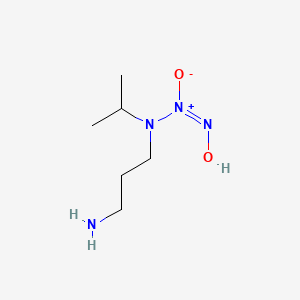
![N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11749736.png)
![[2-(Ethenesulfonyl)ethanesulfonyl]ethene](/img/structure/B11749752.png)
![1-(butan-2-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11749755.png)
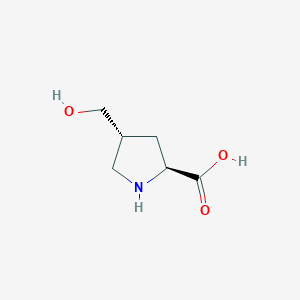
![2-Benzoyl-3-[(quinolin-8-yl)amino]prop-2-enenitrile](/img/structure/B11749759.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749766.png)
![[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid](/img/structure/B11749773.png)
![3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11749778.png)
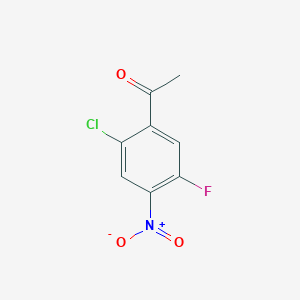
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749783.png)
